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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the wet and dry etching of

gallium arsenide (GaAs) substrates. These techniques are fundamental for the fabrication of a

wide range of electronic and optoelectronic devices.

Introduction to Gallium Arsenide Etching
Gallium arsenide is a III-V compound semiconductor widely used in the fabrication of high-

speed and high-frequency electronic devices, as well as optoelectronic devices such as light-

emitting diodes (LEDs) and laser diodes. The etching of GaAs is a critical step in device

manufacturing, used to define device features, create mesas, form via holes, and prepare

surfaces for epitaxial growth.[1][2] The choice of etching technique, whether wet or dry,

depends on the specific application requirements, such as etch rate, anisotropy, selectivity, and

surface morphology.[3][4]

Wet Chemical Etching
Wet chemical etching involves the use of liquid etchants to remove material through chemical

reactions. It is generally a simpler and lower-cost method compared to dry etching. The

process typically involves an oxidation step followed by the dissolution of the resulting oxide

layer.[3]
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A variety of etchant solutions are used for GaAs, each offering different etch rates, selectivities,

and surface finishes. The choice of etchant depends on the desired outcome of the etching

process.

Table 1: Comparison of Common Wet Etchants for Gallium Arsenide
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Etchant
System

Typical
Composition
(by volume)

Typical Etch
Rate

Selectivity
(GaAs over
AlGaAs)

Key
Characteristic
s &
Applications

Phosphoric Acid

Based

H₃PO₄ : H₂O₂ :

H₂O (e.g., 1:1:5,

1:1:10, 1:1:25)

0.45 - 0.91

µm/min[5][6]
Moderate

Isotropic etch.

Good for via hole

formation. Etch

rate increases

with acid

concentration.[5]

Citric Acid Based

Citric Acid : H₂O₂

(e.g., 1.5:1 to

50:1)

Varies with ratio
High (up to 2700

for AlAs)[7][8]

Highly selective.

Smooth etched

surfaces. Used

for gate recess in

HFETs.[9]

Sulfuric Acid

Based

H₂SO₄ : H₂O₂ :

H₂O (e.g., 3:1:1,

3:1:15)

~22 Å/sec (for

GA Etch 100)[10]
Low

Isotropic, fast

etch rate. Used

for general-

purpose etching

and surface

damage removal.

[11][12]

Ammonia Based
NH₄OH : H₂O₂ :

H₂O
Varies Moderate

Anisotropic. Etch

profile is

dependent on

crystal

orientation.[13]

Hydrochloric Acid

Based
HCl : H₂O₂ : H₂O Varies

Can be selective

for GaAs over

InGaP/InP[14]

Can be used for

selective etching.

HCl alone

removes native

oxides.[15][16]

Digital Etching Step 1: H₂O₂

(30%)Step 2:

~15 Å/cycle[17] High Precise, self-

limiting etch
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Acid (e.g., HCl) process.[17][18]

Experimental Protocols for Wet Etching
This protocol is suitable for applications such as forming via holes.[5]

Materials:

Gallium Arsenide (GaAs) substrate

Phosphoric acid (H₃PO₄)

Hydrogen peroxide (H₂O₂)

Deionized (DI) water

Photoresist and lithography equipment

Beakers, graduated cylinders, and personal protective equipment (PPE)

Procedure:

Substrate Cleaning: Clean the GaAs substrate using a standard cleaning procedure (e.g.,

boiling in acetone, trichloroethylene, and methanol), followed by a DI water rinse and drying

with nitrogen gas.[15]

Patterning: Apply photoresist to the substrate and use photolithography to define the areas to

be etched.

Etchant Preparation: Prepare the etching solution by mixing H₃PO₄, H₂O₂, and H₂O in the

desired ratio (e.g., 1:1:10). Prepare the solution in a well-ventilated fume hood.

Etching: Immerse the patterned GaAs substrate in the etchant solution. The etching time will

depend on the desired etch depth and the calibrated etch rate of the solution. For example,

an etch rate of 0.45 µm/min is achieved with a 1:1:10 ratio.[5]

Rinsing and Drying: After the desired etching time, remove the substrate from the etchant

and immediately rinse it thoroughly with DI water to stop the etching process. Dry the
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substrate with nitrogen gas.

Photoresist Removal: Remove the remaining photoresist using a suitable solvent.

This protocol allows for atomic-level precision in etching.[17]

Materials:

Gallium Arsenide (GaAs) substrate

30% Hydrogen peroxide (H₂O₂)

An acid that does not attack unoxidized GaAs (e.g., dilute HCl)

Deionized (DI) water

Spin rinser/dryer

Procedure:

Substrate Preparation: Clean the GaAs substrate as described in Protocol 2.2.1.

Oxidation Step: Expose the GaAs surface to 30% H₂O₂ for a specific duration (e.g., 15 to

120 seconds). This forms a self-limiting oxide layer of approximately 14-17 Å.[17]

Rinsing: Thoroughly rinse the substrate with DI water to remove all residual H₂O₂. A spin

rinse for 15 seconds at 1000 rpm is effective.[18]

Oxide Removal Step: Expose the oxidized GaAs surface to the acid solution to remove the

oxide layer.

Rinsing: Thoroughly rinse the substrate with DI water to remove all residual acid.

Repeat: Repeat steps 2-5 until the desired total etch depth is achieved. Each cycle removes

approximately 15 Å of GaAs.[17]

Dry Etching
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Dry etching uses plasmas to remove material through a combination of physical sputtering and

chemical reactions. It is capable of producing highly anisotropic etch profiles, which are

essential for fabricating high-density and high-aspect-ratio features.[4][19] Inductively Coupled

Plasma (ICP) and Reactive Ion Etching (RIE) are common dry etching techniques.[2][20]

Common Dry Etching Chemistries and Their
Characteristics
The choice of gas chemistry in dry etching is critical for controlling the etch rate, selectivity, and

sidewall profile.

Table 2: Comparison of Common Dry Etching Chemistries for Gallium Arsenide
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Gas Chemistry
Etching
Technique

Typical Etch
Rate

Selectivity
(GaAs over
AlGaAs)

Key
Characteristic
s &
Applications

Chlorine-based

(Cl₂, BCl₃)
ICP, RIE

Can be high

(e.g., >1 µm/min)
Moderate to High

Widely used for

GaAs etching.

BCl₃ helps in

removing native

oxides and

passivating

sidewalls.[19]

Anisotropic

profiles.

Fluorine-based

(SF₆, CCl₂F₂)
ICP, RIE

>1 µm/min (with

HBr/SF₆/He)[4]

High (>200:1

with HBr/SF₆/He)

[4]

F-containing

gases can form a

non-volatile AlFₓ

layer on AlGaAs,

providing high

selectivity.[4]

CCl₂F₂ is used

for via hole

etching.[20]

Bromine-based

(HBr)
ICP

>1 µm/min (with

HBr/SF₆/He)[4]

High (>200:1

with HBr/SF₆/He)

[4]

Provides an

alternative to

chlorine-based

processes with

good selectivity

and smooth

surfaces.[4]

Experimental Protocols for Dry Etching
This protocol is suitable for applications requiring high etch rates, high selectivity, and

anisotropic profiles.[4]
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Equipment and Materials:

Inductively Coupled Plasma (ICP) Reactive Ion Etcher

Gallium Arsenide (GaAs) substrate with an AlGaAs etch stop layer

Photoresist or other masking material

Process gases: HBr, SF₆, He (or other desired chemistry like Cl₂/BCl₃)

Personal protective equipment (PPE)

Procedure:

Substrate Preparation: Clean and pattern the GaAs substrate with a suitable mask material

(e.g., photoresist).

System Preparation: Load the substrate into the ICP chamber. Ensure the system is at the

desired base pressure.

Etching Process:

Introduce the process gases at the desired flow rates (e.g., for a selective etch: 100 sccm

HBr, 20 sccm SF₆, 100 sccm He).[4]

Set the chamber pressure (e.g., 30 mTorr).[4]

Apply ICP power to generate the plasma (e.g., 600 W).[4]

Apply RF chuck power to control the ion energy and directionality (e.g., 50 W).[4]

Etch for the time required to achieve the desired depth. The process can achieve etch

rates greater than 1 µm/min.[4]

Process Termination: Turn off the gas flows, ICP power, and RF power. Vent the chamber to

atmospheric pressure.
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Post-Etch Cleaning: Remove the substrate from the chamber and perform any necessary

post-etch cleaning to remove residues.

Visualization of Etching Workflows
The following diagrams illustrate the logical flow of the wet and dry etching processes.
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Substrate Preparation

Etching Process

Post-Etching

Start: GaAs Substrate

Substrate Cleaning
(Solvents, DI Water)

Photolithography
(Photoresist Coating & Patterning)

Prepare Etchant Solution
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Photoresist Removal

End: Etched Substrate

Click to download full resolution via product page

Caption: Workflow for a typical wet chemical etching process.
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Substrate Preparation

Plasma Etching Process

Post-Etching

Start: GaAs Substrate

Substrate Cleaning
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Caption: Workflow for a typical dry plasma etching process.
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Wet Etching Mechanism

Dry Etching Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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